Tri-P-tolylhydroxytin
Overview
Description
Tri-P-tolylhydroxytin is an organotin compound with the molecular formula C21H22OSn. It is characterized by the presence of three p-tolyl groups attached to a tin atom, along with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-P-tolylhydroxytin can be synthesized through the reaction of tri-p-tolylchlorotin with sodium hydroxide in diethyl ether. The reaction involves vigorously stirring an ethereal solution of tri-p-tolylchlorotin with 5 M aqueous sodium hydroxide. The ether layer is then separated, and the crude hydroxide is obtained, which can be recrystallized from ethanol to yield pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and stirring rates, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: Tri-P-tolylhydroxytin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different organotin derivatives.
Substitution: The p-tolyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Formation of tin oxides and other oxidized derivatives.
Reduction: Production of reduced organotin compounds.
Substitution: Generation of substituted organotin derivatives with various functional groups.
Scientific Research Applications
Tri-P-tolylhydroxytin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of tri-p-tolylhydroxytin involves its interaction with molecular targets and pathways. The hydroxyl group and p-tolyl groups play a crucial role in its reactivity and interactions. The compound can bind to specific enzymes and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Tri-p-tolylchlorotin: A precursor in the synthesis of tri-p-tolylhydroxytin.
Tri-p-tolylmethyltin: Another organotin compound with similar structural features.
Tri-p-tolyltin oxide: An oxidized derivative of this compound.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, it offers a different set of properties and applications, making it a valuable compound for research and industrial use .
Properties
InChI |
InChI=1S/3C7H7.H2O.Sn/c3*1-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H2; | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUQRRNVJSPPGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23OSn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293570 | |
Record name | Hydroxytris(4-methylphenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38049-84-2 | |
Record name | Stannane, hydroxytris(4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038049842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxytris(4-methylphenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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